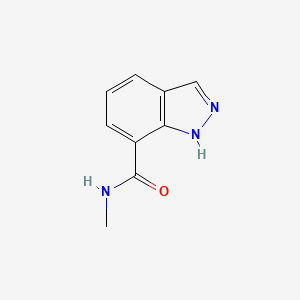

N-methyl-1H-indazole-7-carboxamide

Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Chemical Biology

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, solidifying their importance in medicinal chemistry. nih.govnih.gov The structural rigidity and the presence of nitrogen atoms, which can act as both hydrogen bond donors and acceptors, allow indazole-based molecules to interact with a wide range of biological targets with high affinity and specificity. nih.govresearchgate.net This has led to the development of several FDA-approved drugs containing the indazole moiety, such as:

Axitinib: A kinase inhibitor used in the treatment of renal cell carcinoma. nih.gov

Entrectinib: A targeted cancer therapy for tumors with specific genetic fusions. nih.gov

Niraparib: A PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. nih.govnih.gov

Benzydamine: A locally acting nonsteroidal anti-inflammatory drug. nih.gov

Granisetron: An antiemetic used to prevent nausea and vomiting caused by chemotherapy. nih.govresearchgate.net

The diverse biological activities attributed to indazole-containing compounds include anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties, among others. nih.govresearchgate.net This wide-ranging therapeutic potential continues to drive research into novel indazole derivatives.

Overview of Heterocyclic Nitrogen-Containing Compounds in Drug Discovery

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within the ring, are fundamental to the field of drug discovery. austinpublishinggroup.com Nitrogen-containing heterocycles are particularly prominent, with a significant percentage of all pharmaceuticals featuring this structural motif. Their prevalence stems from their ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, which is crucial for modulating their function. researchgate.net Furthermore, the introduction of nitrogen atoms into a carbocyclic framework can significantly alter the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. nih.gov

Contextualization of N-methyl-1H-indazole-7-carboxamide within the Indazole Family

This compound belongs to the extensive family of indazole derivatives. Its structure features the core 1H-indazole scaffold, with a methyl group attached to one of the nitrogen atoms (N1) and a carboxamide group (-C(=O)NH2) at the 7-position of the benzene (B151609) ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole (B372694) ring bears a hydrogen atom or, in this case, a substituent (the methyl group).

While a significant body of research exists for indazole-3-carboxamides and other positional isomers, detailed scientific literature specifically focusing on this compound is limited. researchgate.netnih.govresearchgate.net Much of the current understanding is extrapolated from studies on related indazole carboxamides. The position of the carboxamide group and the N-methylation are critical determinants of the molecule's three-dimensional shape, electronic distribution, and potential biological activity. For instance, the carboxamide group can participate in hydrogen bonding, a key interaction in drug-receptor binding. The N-methyl group can influence the compound's lipophilicity and metabolic fate.

Historical Perspectives on the Discovery and Initial Research of Indazole-Derived Carboxamides

The exploration of indazole chemistry dates back to the 19th century, with the first synthesis of the parent indazole molecule. However, the systematic investigation of indazole-derived carboxamides as potential therapeutic agents is a more recent endeavor. Early research in the mid-20th century began to uncover the diverse biological potential of the indazole scaffold.

The development of synthetic cannabinoids in the late 1990s and early 2000s saw the emergence of various indazole carboxamide derivatives. wikipedia.orgresearchgate.net These compounds, often designed to mimic the effects of natural cannabinoids, highlighted the potent biological activity that could be achieved with this chemical class. While this initial association was with illicit substances, it spurred further legitimate research into the therapeutic applications of indazole carboxamides in areas such as inflammation, pain, and oncology. nih.govnih.gov The discovery of potent and selective inhibitors of various enzymes and receptors, such as kinases and G-protein coupled receptors, has further solidified the importance of the indazole carboxamide scaffold in modern drug discovery. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indazole-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-9(13)7-4-2-3-6-5-11-12-8(6)7/h2-5H,1H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOQRZGYSMIKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Methyl 1h Indazole 7 Carboxamide

Established Synthetic Pathways for Indazole-7-carboxamide Scaffolds

The assembly of N-methyl-1H-indazole-7-carboxamide can be approached retrospectively, breaking it down into three key stages: the formation of the core indazole ring system, the introduction of the carboxamide group at the C-7 position, and finally, the regioselective methylation of the indazole nitrogen.

Ring Closure Strategies to Form the Indazole Nucleus

The synthesis of the indazole ring, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various cyclization strategies. nih.gov These methods often start from appropriately substituted benzene derivatives.

One common approach involves the diazotization of o-toluidine (B26562) derivatives followed by an intramolecular cyclization. guidechem.com For instance, 2-fluoro-6-methylaniline (B1315733) can be acetylated and then treated with a nitrosating agent like isoamyl nitrite (B80452) to facilitate ring closure, ultimately forming a substituted indazole. guidechem.com Another established route begins with 2-aminophenones, which can react with hydroxylamine (B1172632) derivatives in a one-pot, metal-free process to yield indazoles under mild conditions. organic-chemistry.org

More contemporary methods include transition-metal-catalyzed reactions. A ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles. nih.gov Similarly, copper-catalyzed intramolecular Ullmann-type reactions of hydrazones derived from o-halogenated aryl aldehydes or ketones are effective for constructing the indazole core. researchgate.net Annulation strategies, such as the [3+2] cycloaddition between arynes and hydrazones, also offer a powerful method for assembling the 1H-indazole skeleton. organic-chemistry.org

Introduction of the Carboxamide Moiety at the C-7 Position

The introduction of a carboxamide functional group at the C-7 position of the indazole ring is a critical step. This is typically achieved by first installing a precursor functional group, such as a carboxylic acid or a nitrile, which is then converted to the desired carboxamide.

A documented synthesis of 1H-indazole-7-carboxylic acid starts from methyl-2-amino-3-methylbenzoate. chemicalbook.com This precursor undergoes cyclization in the presence of acetic anhydride (B1165640) and isoamyl nitrite to form methyl 1H-indazole-7-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. chemicalbook.com

Once the 1H-indazole-7-carboxylic acid is obtained, it can be converted into the primary carboxamide, 1H-indazole-7-carboxamide. nih.gov Standard methods for this transformation include activating the carboxylic acid followed by reaction with ammonia (B1221849) or an ammonia source. Activation can be achieved using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or by converting the carboxylic acid to an acyl chloride. nih.govgoogle.com A direct method involves reacting the carboxylic acid with ammonium (B1175870) carbonate to form the ammonium salt, which upon heating, dehydrates to yield the primary amide. libretexts.org

N-Methylation Strategies for the 1H-Indazole Nitrogen

The final step in the synthesis of the target compound is the methylation of the indazole nitrogen. A significant challenge in the alkylation of 1H-indazoles is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of isomers. nih.gov The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov

Achieving high regioselectivity is crucial for an efficient synthesis. Several strategies have been developed to selectively target the N-1 position. One of the most effective methods involves the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) with an alkylating agent such as methyl iodide or methyl tosylate. nih.gov This system has been shown to provide excellent N-1 selectivity for a variety of substituted indazoles. nih.gov Another approach utilizes cesium carbonate (Cs₂CO₃) in solvents like dioxane, which can also favor the formation of the N-1 alkylated product. chemimpex.com

Conversely, different conditions can be employed to favor the N-2 isomer. For example, alkylation under Mitsunobu conditions (using an alcohol, a phosphine (B1218219) like triphenylphosphine, and an azodicarboxylate like DBAD) has been shown to have a strong preference for producing the N-2 alkylated indazole. nih.gov

The outcome of the N-alkylation reaction is highly dependent on the specific reaction conditions and the electronic and steric properties of substituents on the indazole ring. nih.gov

Reaction Conditions: The choice of base and solvent plays a pivotal role. As mentioned, NaH in THF is a robust system for achieving high N-1 selectivity. nih.gov Other bases like potassium carbonate (K₂CO₃) can lead to lower yields and reduced selectivity. nih.gov The solvent can also dramatically influence the outcome; for instance, some reactions that fail in THF may proceed in dimethylformamide (DMF). chemimpex.com

Substituent Effects: The nature and position of substituents on the indazole ring have a profound impact on the N-1/N-2 ratio. Electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been shown to direct the alkylation to the N-2 position with high selectivity. nih.gov In contrast, certain substituents at the C-3 position, like carboxamide or tert-butyl, can lead to excellent N-1 selectivity when using the NaH/THF system. nih.gov Steric hindrance from substituents adjacent to the nitrogen atoms can also influence the regioselectivity of the alkylation. nih.gov

| Indazole Substituent | Alkylating Agent | Base | Solvent | Temperature | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|---|---|

| 3-Carboxamide | Alkyl Bromide | NaH | THF | RT to 50°C | >99:1 | nih.gov |

| 7-CO₂Me | Alkyl Bromide | NaH | THF | RT to 50°C | 4:96 | nih.gov |

| Unsubstituted | n-Pentanol | DBAD, PPh₃ | THF | 0°C to RT | 1:2.9 | chemimpex.com |

| 5-Bromo-3-CO₂Me | Pentyl Bromide | NaH | THF | 0 to 50°C | >99:1 | chemimpex.com |

| 5-Bromo-3-CO₂Me | Methyl Iodide | K₂CO₃ | DMF | RT | 44:40 (yields) | chemimpex.com |

| 7-Nitro | Alkyl Bromide | NaH | THF | RT to 50°C | 4:96 | nih.gov |

Functionalization and Diversification of this compound

Once synthesized, this compound can serve as a starting point for the creation of a diverse library of related compounds. Functionalization can be targeted at several positions: the carboxamide group, the benzene portion of the indazole ring, or the C-3 position.

Studies on related indazole-3-carboxamides provide insight into potential derivatization pathways. The amide nitrogen itself can be substituted, and various N-substituted indazole-3-carboxamides have been synthesized by coupling the parent indazole-3-carboxylic acid with a range of primary and secondary amines. This suggests that the N-H bond of the primary amide at C-7 could be a handle for further functionalization.

Metabolic studies of similar indazole carboxamide compounds reveal common biotransformation pathways that can inspire synthetic diversification. These include hydroxylation at various positions on the indazole ring and on N-alkyl substituents, as well as hydrolysis of the terminal amide to a carboxylic acid. nih.govnih.gov This resulting carboxylic acid can then be used in further coupling reactions. Subsequent oxidation of hydroxylated metabolites to form ketones has also been observed. nih.gov These metabolic pathways highlight reactive sites on the molecule that could be targeted for synthetic modification to create analogues with different physicochemical properties.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, could potentially be employed to introduce new aryl or heteroaryl substituents onto the benzene ring, assuming a suitable halide precursor (e.g., a bromo- or iodo-N-methyl-1H-indazole-7-carboxamide) is used. nih.gov

Strategies for Substituent Introduction on the Indazole Ring System

The introduction of various substituents onto the indazole ring is a key strategy for modulating the physicochemical and pharmacological properties of this compound analogs. Both direct functionalization of the pre-formed indazole core and the use of substituted precursors in ring synthesis are common approaches.

A primary consideration in the functionalization of the indazole ring is the regioselectivity of the reactions, particularly N-alkylation, as the indazole nucleus possesses two reactive nitrogen atoms (N-1 and N-2). The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Synthetic strategies often exploit this difference to achieve regioselective N-alkylation. nih.gov For instance, the use of specific bases and solvents can influence the site of alkylation. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can provide a high degree of N-1 regioselectivity for a variety of alkylating agents. nih.gov

The nature and position of existing substituents on the indazole ring also significantly impact the regioselectivity of further modifications. For example, the presence of electron-withdrawing groups like nitro (NO₂) or methoxycarbonyl (CO₂Me) at the C-7 position has been shown to direct N-alkylation to the N-2 position with high selectivity. nih.gov Conversely, substituents at other positions may favor N-1 alkylation.

Transition metal-catalyzed cross-coupling reactions are also pivotal in introducing a wide array of substituents. For example, palladium-catalyzed reactions can be employed for the late-stage diversification of the indazole scaffold. researchgate.net Furthermore, direct C-H functionalization represents an increasingly explored avenue for introducing substituents, offering an atom-economical approach to modifying the core structure. researchgate.net

The synthesis of substituted indazoles can also be achieved by constructing the bicyclic ring system from appropriately substituted precursors. nih.gov Common methods include the cyclization of ortho-haloaryl N-sulfonylhydrazones or the reaction of arylhydrazones with subsequent intramolecular amination. nih.gov These methods allow for the introduction of desired substituents onto the benzene ring portion of the indazole before the pyrazole ring is formed.

A summary of strategies for introducing substituents on the indazole ring is presented below:

| Strategy | Description | Key Features |

| Regioselective N-Alkylation | Exploits the thermodynamic stability of the 1H-tautomer to favor N-1 substitution. Reaction conditions (base, solvent) are crucial. nih.gov | Can be highly regioselective for N-1 or N-2 depending on conditions and existing substituents. nih.gov |

| C-H Functionalization | Direct introduction of substituents onto the carbon atoms of the indazole ring, often using transition metal catalysis. researchgate.net | Atom-economical and allows for late-stage modification. researchgate.net |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. | Versatile for introducing a wide range of functional groups. |

| Ring Synthesis from Substituted Precursors | Construction of the indazole ring from precursors already bearing the desired substituents. nih.gov | Provides access to a wide variety of substituted indazoles. nih.gov |

Side-Chain Modifications and Bioisosteric Replacements at the Carboxamide Group

Modifications to the N-methylcarboxamide side-chain of this compound are critical for optimizing biological activity, metabolic stability, and pharmacokinetic properties. These modifications often involve alterations to the methyl group or bioisosteric replacement of the entire carboxamide moiety.

Several functional groups can serve as bioisosteres for the carboxamide group. These replacements aim to mimic the hydrogen bonding capabilities and conformational properties of the original amide. drughunter.comhyphadiscovery.com

Common Bioisosteric Replacements for the Carboxamide Group:

| Bioisostere | Rationale for Replacement |

| 1,2,3-Triazoles | Can act as both hydrogen bond donors and acceptors, mimicking the properties of the amide bond while offering improved metabolic stability against hydrolysis and oxidation. hyphadiscovery.com |

| Oxadiazoles | Can mimic the hydrogen bonding properties of amides and enhance metabolic stability and pharmacokinetic profiles. drughunter.com |

| Thioamides | Readily accessible amide isosteres with different electronic and hydrogen bonding properties compared to amides. hyphadiscovery.com |

| Tetrazoles | While more commonly a bioisostere for carboxylic acids, certain tetrazole derivatives can be considered in specific contexts. nih.gov |

Metabolic studies on related indazole-3-carboxamide derivatives have shown that the alkyl side chains are susceptible to hydroxylation. nih.gov This suggests that modifications at the methyl group of this compound could influence its metabolic fate and, consequently, its pharmacokinetic profile.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of a diverse library of analogs is fundamental to understanding the structure-activity relationships (SAR) of this compound. SAR studies help to identify the key structural features required for biological activity and to optimize lead compounds.

The synthesis of such analogs typically involves a convergent approach, where the substituted indazole core and the modified side-chain are prepared separately and then coupled in a final step. For instance, a common route involves the preparation of a substituted 1H-indazole-7-carboxylic acid, which is then activated and reacted with a variety of amines to generate a series of carboxamide derivatives. researchgate.net

One notable example is the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a potent PARP inhibitor. The discovery of this compound involved the synthesis and evaluation of a series of 2-phenyl-2H-indazole-7-carboxamides to optimize enzyme and cellular activity. nih.gov These efforts included strategies to improve pharmacokinetic properties by addressing metabolic concerns. nih.gov

In another study, a series of 1H-indazole-3-carboxamide derivatives were synthesized and evaluated as PAK1 inhibitors. nih.gov The SAR analysis revealed that the introduction of an appropriate hydrophobic ring and a hydrophilic group were crucial for inhibitory activity and selectivity. nih.gov Similarly, N-arylindazole-3-carboxamide derivatives have been synthesized and evaluated for their antiviral activity against SARS-CoV-2, demonstrating the versatility of this scaffold in generating compounds with diverse biological activities. nih.gov

The synthesis of these analogs often employs standard amide bond formation reactions, such as the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The starting indazole carboxylic acids can be prepared through various methods, including the diazotization of substituted o-toluidines or the lithiation of a protected indazole followed by carboxylation. researchgate.net

Examples of Synthesized Analogs for SAR Studies:

| Analog Class | Synthetic Approach | Purpose of Study |

| 2-Phenyl-2H-indazole-7-carboxamides | Coupling of substituted phenyl boronic acids with a 2-halo-indazole-7-carboxamide intermediate, followed by further modifications. | Optimization of PARP inhibitory activity and pharmacokinetic properties. nih.gov |

| 1H-Indazole-3-carboxamides | Amide coupling of 1H-indazole-3-carboxylic acid with various substituted amines. | Exploration of anti-tumor migration and invasion activities as PAK1 inhibitors. nih.gov |

| N-Arylindazole-3-carboxamides | Synthesis from an anti-MERS-CoV hit compound to generate derivatives with potent inhibitory activities against SARS-CoV-2. nih.gov | Development of novel antiviral agents. nih.gov |

Molecular Mechanisms of Action and Biological Interactions Preclinical Investigations

Enzyme and Protein Target Identification and Characterization

The indazole scaffold is a prominent feature in many biologically active compounds, leading to the investigation of its derivatives against a wide array of enzymatic targets. Research into N-methyl-1H-indazole-7-carboxamide and its related structures has revealed a range of inhibitory activities.

Investigation of Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. nih.gov Consequently, PI3K has become a significant target for cancer therapy. nih.gov The indazole core is a key scaffold in the development of PI3K inhibitors. nih.gov

While direct studies on this compound are not extensively documented, the broader class of indazole derivatives has shown promising results. For instance, a series of 3-ethynyl-1H-indazoles were found to exhibit low micromolar inhibition against key components of the PI3K pathway, including PI3K itself. researchgate.net These findings suggest that the indazole structure is a viable starting point for designing PI3K inhibitors, though specific data for the this compound variant remains to be fully elucidated. researchgate.net

Pan-PI3K inhibitors target all four class I isoforms (α, ß, δ, γ) and are typically ATP-competitive. mdpi.com Some indazole-based compounds have been developed with this broad-spectrum activity. For example, ZSTK474, while a morpholino triazine derivative, was identified as a PI3K inhibitor due to its structural similarities to known inhibitors and shows potent activity. nih.gov

| Compound Class | Specific Target | Reported Activity |

| 3-Ethynyl-1H-indazoles | PI3K pathway kinases | Low micromolar inhibition researchgate.net |

| Pan-Class I PI3K Inhibitor (CH5132799/PA-79) | PI3Kα | IC50 = 0.014 μM mdpi.com |

Exploration of MAPKAP Kinase Modulation (e.g., MAPKAP-K2)

Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) is a downstream substrate of p38 MAPK and plays a role in inflammatory responses and cell proliferation. While the indazole scaffold is explored for various kinase inhibitors, specific preclinical data on the modulation of MAPKAP-K2 by this compound is not detailed in the available research. Further investigation is required to characterize its potential effects on this kinase.

Analysis of Poly(ADP-ribose) Polymerase (PARP) Inhibition Profiles

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. Inhibiting PARP is a therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.netnih.gov A series of 2-phenyl-2H-indazole-7-carboxamides has been developed and identified as potent inhibitors of both PARP-1 and PARP-2. researchgate.netacs.orgnih.gov

Optimization of this series led to the discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (niraparib, formerly MK-4827), a highly potent oral PARP inhibitor. researchgate.netnih.gov This compound demonstrated excellent enzymatic and whole-cell activity, inhibiting PARP-1 and PARP-2 with IC50 values in the low nanomolar range. researchgate.netnih.gov Further structure-activity relationship (SAR) studies on substituted 2-phenyl-2H-indazole-7-carboxamides identified other potent analogs. researchgate.net

Table 2: PARP Inhibition by Indazole-7-Carboxamide Derivatives

| Compound | Target | IC50 | Whole Cell EC50 |

| Niraparib (MK-4827) | PARP-1 | 3.8 nM researchgate.netnih.gov | 4 nM researchgate.netnih.gov |

| Niraparib (MK-4827) | PARP-2 | 2.1 nM researchgate.netnih.gov | 4 nM researchgate.netnih.gov |

| 5-Fluoro-2-phenyl-2H-indazole-7-carboxamide analog 48 | PARP | 4 nM researchgate.net | - |

| 2-phenyl-2H-indazole-7-carboxamide with difluoro substitution (8m) | PARP | 2 nM researchgate.net | - |

Evaluation of Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. There is currently a lack of specific preclinical data evaluating the inhibitory activity of this compound against the various isoforms of nitric oxide synthase.

Assessment of other Enzyme Inhibitory Activities

The versatile structure of indazole has prompted its evaluation against a diverse range of other enzymatic targets.

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme and a target for cancer immunotherapy. nih.gov In a study of N′-hydroxyindazolecarboximidamides, the role of the N-hydrogen in the indazole moiety was investigated. To test the hypothesis that this hydrogen is crucial for binding, an N-methylated version, (Z)-N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-1-methyl-1H-indazole-7-carboximidamide, was synthesized and evaluated. This N-methylated compound did not show any inhibitory activity against IDO1 in either cell-based or enzymatic assays, highlighting the importance of the unsubstituted N-H group for IDO1 inhibition within this chemical series. nih.gov In contrast, other 4,6-substituted-1H-indazole derivatives have shown potent dual inhibition of IDO1 and Tryptophan 2,3-dioxygenase (TDO). nih.gov

VEGFR-2 Kinase: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, essential for tumor growth. nih.govnih.gov While many VEGFR-2 inhibitors have been developed, specific data on this compound is not available. However, other heterocyclic compounds incorporating features similar to indazole derivatives have shown significant VEGFR-2 inhibition, with IC50 values in the sub-micromolar range. nih.gov

Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and other physiological processes. nih.gov Various sulfonamide derivatives incorporating pyrazole (B372694) and indazole moieties have been investigated as inhibitors of different human CA isoforms (hCA I, II, VII, IX, XII). nih.govmdpi.commdpi.comunifi.it For example, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed potent inhibition against hCA I, II, and VII, with some compounds being more effective than the standard drug acetazolamide. mdpi.com However, specific inhibitory data for this compound against carbonic anhydrases is not present in the searched literature.

EZH2/1: The histone methyltransferases EZH2 and EZH1 are epigenetic repressors. nih.gov Inhibition of EZH2/1 can induce an antiviral state and has potential as a cancer therapy. nih.govnih.gov While various compounds are being explored as EZH2 inhibitors, including some with complex heterocyclic systems, there is no specific mention of this compound's activity against these targets in the available results. google.com

ROCK-II: Rho-associated coiled-coil containing protein kinase (ROCK) is a target for cardiovascular and other diseases. researchgate.net Research into ROCK inhibitors has included indole (B1671886) and 7-azaindole (B17877) scaffolds, with some indole-3-carboxamide derivatives showing potent ROCK-II inhibition (IC50 < 1 nM). researchgate.net This suggests that related heterocyclic carboxamides could have activity, but specific data for the title compound is lacking.

GSK-3: Glycogen synthase kinase 3 (GSK-3) is implicated in various diseases, including metabolic and neurological disorders. nih.gov Virtual screening has identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors, with pIC50 values ranging from 4.9 to 5.5. nih.gov This indicates the potential of the indazole carboxamide scaffold for GSK-3 inhibition, although this data pertains to the 3-carboxamide isomer, not the 7-carboxamide.

Table 3: Summary of Other Enzyme Inhibitory Activities for Indazole Derivatives Note: This table summarizes findings for various indazole derivatives, as specific data for this compound is limited.

| Enzyme Target | Derivative Class | Key Finding / Activity |

| IDO1 | N-methyl-1H-indazole-7-carboximidamide deriv. | No inhibitory activity, highlighting the importance of the indazole N-H group. nih.gov |

| GSK-3β | 1H-Indazole-3-carboxamides | pIC50 values ranging from 4.9 to 5.5. nih.gov |

| ROCK-II | Indole-3-carboxamide analog | IC50 < 1 nM. researchgate.net |

| hCA VII | N-((4-sulfamoylphenyl)carbamothioyl) amides | KIs in the range of 1.1–13.5 nM. mdpi.com |

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, indazole derivatives have been synthesized and evaluated for their ability to bind to and modulate various cell surface and nuclear receptors.

Notably, the indazole-3-carboxamide scaffold is a core component of several synthetic cannabinoids. For example, AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) and AB-FUBINACA have been identified as cannabimimetic substances. researchgate.net The latter was reported as a potent cannabinoid CB1 receptor modulator in a patent by Pfizer in 2009. researchgate.net While these findings are for the indazole-3-carboxamide isomer, they establish the indazole core's relevance in designing receptor ligands. Virtual screening has also suggested that N-methyl-1H-indazole-3-carboxamide has a structure compatible with synthetic cannabinoid receptor-binding pharmacophores.

Additionally, a derivative of 7-methyl-1H-indazole was developed as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapy. nih.gov This indicates that the indazole-7-substituted scaffold can be effectively utilized for developing receptor antagonists.

Ligand Activity at Serotonin (B10506) Receptors (e.g., 5-HT4R)

Preclinical investigations into the direct ligand activity of this compound at serotonin receptors, including the 5-HT4 subtype, are not extensively detailed in the available scientific literature.

Estrogen Receptor Degradation and Modulation (e.g., ER-α)

There is currently no available preclinical research from the provided sources indicating that this compound or its close analogs are involved in the degradation or modulation of estrogen receptors, such as ER-α.

Agonist Activity at G-Protein Coupled Receptors (e.g., GPR120, GPR40)

G-protein coupled receptors GPR40 (also known as FFAR1) and GPR120 (FFAR4) have been identified as therapeutic targets for metabolic diseases due to their role in glucose homeostasis and glucagon-like peptide-1 (GLP-1) secretion. nih.govfrontiersin.org Agonists of these receptors are evaluated for their potential to enhance insulin (B600854) production and sensitivity. nih.gov While various synthetic agonists have been developed, including dual agonists like DFL23916, there is no direct evidence in the reviewed literature to suggest that this compound itself demonstrates agonist activity at GPR120 or GPR40. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

The indazole scaffold is a key structural feature in a class of molecules investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Inhibition of LRRK2 is considered a promising, genetically supported therapeutic strategy for Parkinson's disease. nih.govnih.gov Research has focused on optimizing potent, selective, and central nervous system (CNS)-penetrant LRRK2 inhibitors based on a 1-heteroaryl-1H-indazole structure. nih.gov

Through structure-based drug design and parallel medicinal chemistry, researchers have developed advanced lead compounds. For example, one study identified a unique sp3-rich spirocarbonitrile motif that imparted high potency and favorable CNS drug-like properties, leading to the discovery of compound 25 . This compound showed exceptional on-target potency in human peripheral blood mononuclear cells and good brain exposure in rats. nih.gov Another research effort led to a "reinvented" indazole series with improved physicochemical properties, resulting in the advanced lead compound 23 . nih.gov

Table 1: Examples of Indazole-Based LRRK2 Inhibitors

| Compound | Target | Key Findings |

|---|---|---|

| Compound 25 | LRRK2 | Exceptional on-target potency, excellent off-target kinase selectivity, and good brain exposure in rats. nih.gov |

| Compound 23 | LRRK2 | Improved physicochemical properties and efflux transporter profiles while maintaining excellent potency. nih.gov |

Investigation of Binding to Cannabinoid Receptors (CB1/CB2) by related Indazole Carboxamides

A significant body of preclinical research has been dedicated to the interaction of indazole carboxamides with cannabinoid receptors CB1 and CB2. Many synthetic cannabinoid receptor agonists (SCRAs) feature a 1H-indazole-3-carboxamide core structure. researchgate.net These compounds often act as potent modulators for both CB1 and CB2 receptors. researchgate.netresearchgate.net

Generally, these synthetic cannabinoids function as agonists, and many demonstrate a higher potency at the CB2 receptor compared to the CB1 receptor. researchgate.net The activity of these compounds is also stereoselective. Studies on various carboxamide-type synthetic cannabinoids have shown that the (S)-enantiomers possess significantly greater potency as agonists at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. researchgate.net For instance, the EC₅₀ values of (S)-enantiomers for CB1 receptors can be approximately five times lower than those of the corresponding (R)-enantiomers. researchgate.net

Table 2: Cannabinoid Receptor Activity of Representative Indazole Carboxamides

| Compound | Receptor | Activity (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| AB-FUBINACA (S-enantiomer) | CB1 | Potent Agonist | High |

| AB-FUBINACA (S-enantiomer) | CB2 | More Potent Agonist | High |

| 5F-MDMB-PINACA (S-enantiomer) | CB1 | Potent Agonist | High |

| 5F-MDMB-PINACA (S-enantiomer) | CB2 | More Potent Agonist | High |

| APP-CHMINACA (S-enantiomer) | CB1 | Agonist | High |

| APP-CHMINACA (S-enantiomer) | CB2 | Agonist | High |

This table presents a summary of findings for representative compounds from the indazole carboxamide class. EC₅₀ (half-maximal effective concentration) is a measure of potency, and Eₘₐₓ (maximum effect) is a measure of efficacy. Specific numerical values vary across different assays and studies. researchgate.netresearchgate.net

Intracellular Signaling Pathway Modulation

Effects on Cell Proliferation and Apoptotic Pathways (in non-human cell lines)

Certain derivatives of the indazole carboxamide structure have demonstrated significant effects on cell proliferation and apoptosis in preclinical cancer cell line models. A study of new 3-amino-N-phenyl-1H-indazole-1-carboxamides revealed notable antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov

The most active compounds from this series, 10d and 10e , were capable of inhibiting the growth of numerous neoplastic cell lines at sub-micromolar concentrations. nih.gov Mechanistically, these compounds were found to induce a block in the G0-G1 phase of the cell cycle. Further analysis indicated that this cell cycle arrest is associated with an increase in the ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. nih.gov

Table 3: Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides

| Compound | Cell Line Example | Activity | Mechanism of Action |

|---|---|---|---|

| 10d | SR leukemia | GI₅₀ = 0.0153 µM | G0-G1 cell cycle block; Increases underphosphorylated pRb. nih.gov |

| 10e | Various Cancer Cell Lines | GI₅₀ < 1 µM | G0-G1 cell cycle block; Increases underphosphorylated pRb. nih.gov |

GI₅₀ refers to the concentration causing 50% inhibition of cell growth. nih.gov

Preclinical Research on this compound and Inflammatory Signaling Remains Undisclosed

Despite the growing interest in indazole derivatives for their therapeutic potential, detailed preclinical investigations into the specific effects of this compound on inflammatory signaling cascades, such as the NF-κB pathway, are not publicly available at this time. Extensive searches of scientific literature and databases have not yielded specific research findings or data tables detailing the molecular mechanisms of action and biological interactions of this particular compound in the context of inflammation.

The indazole scaffold is recognized for its broad pharmacological activities, with various derivatives being explored for anti-inflammatory and anti-cancer properties. nih.govnih.gov Research on other indazole compounds has suggested potential mechanisms for their anti-inflammatory effects, including the inhibition of cyclooxygenase-2 (COX-2) and various cytokines. nih.govresearchgate.net Some indazole derivatives have also been shown to induce apoptosis in cancer cells, indicating an influence on cellular signaling pathways that can sometimes intersect with inflammatory processes. nih.gov

However, without specific studies on this compound, any discussion of its influence on the NF-κB pathway or other inflammatory cascades would be speculative. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, and its modulation by therapeutic agents is a significant area of research. Its activation leads to the transcription of numerous pro-inflammatory genes. Understanding the precise impact of this compound on this pathway would require dedicated in vitro and in vivo preclinical studies.

Currently, the scientific community awaits the publication of research that specifically elucidates the biological interactions of this compound. Such studies would be necessary to generate the detailed data required for a comprehensive analysis of its effects on inflammatory signaling.

Structure Activity Relationship Sar Studies of N Methyl 1h Indazole 7 Carboxamide and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of indazole-7-carboxamide derivatives is intrinsically linked to a core set of structural features. The indazole nucleus, the carboxamide linker at the 7-position, and the substituent on the indazole nitrogen are the fundamental components that dictate the compound's interaction with its biological target.

The indazole ring itself is a critical pharmacophore. pnrjournal.com Its two nitrogen atoms can form strong hydrogen bonds within the hydrophobic pockets of receptors, a key interaction for potent biological activity. researchgate.net For many indazole-based compounds, the 1H-indazole tautomer is the more thermodynamically stable and predominant form. nih.gov

The positioning of the carboxamide group is crucial for activity. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 2-phenyl-2H-indazole-7-carboxamide scaffold was identified as a highly potent framework. researchgate.netnih.govirbm.comacs.org Similarly, in a series of selective alpha 1-adrenoceptor agonists based on the analogous 1H-indole-7-carboxamide structure, the presence of the carboxamide at the 7-position was found to be optimal for activity and selectivity. nih.gov Removal of this group led to a decrease in alpha 1-adrenoceptor activity and a loss of selectivity. nih.gov

The nature of the substituent on the indazole nitrogen (N1 or N2) significantly influences potency and selectivity. SAR studies have explored a wide range of substituents, from simple alkyl groups to complex aryl and heterocyclic moieties. nih.govacs.org For example, in the context of calcium-release activated calcium (CRAC) channel blockers, a 1-(2,4-dichlorobenzyl) moiety on an indazole-3-carboxamide was shown to yield derivatives with excellent activity. nih.gov These findings underscore that the combination of the indazole core, a C7-carboxamide, and a specific N-substituent forms the essential triad (B1167595) for the biological activity of this class of compounds.

Impact of Substitutions on the Indazole Ring and Carboxamide Moiety

The potency and selectivity of indazole-7-carboxamide analogs can be finely tuned by introducing various functional groups onto the indazole ring. Both electronic and steric properties of these substituents play a pivotal role in modulating the biological activity.

Halogen Substituents: Halogen atoms, particularly fluorine, have been shown to enhance activity in several instances. In the development of PARP inhibitors based on the 2-phenyl-2H-indazole-7-carboxamide scaffold, the introduction of a fluorine atom at the 5-position of the indazole ring led to a significant increase in potency. The resulting compound, 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, exhibited excellent PARP enzyme inhibition with an IC₅₀ of 4 nM. researchgate.netnih.govirbm.com

Aryl and Heteroaryl Substituents: The nature of the aryl group attached to the carboxamide or the indazole nitrogen has a profound effect on activity. For indazole-3-carboxamides acting as CRAC channel blockers, potent compounds were obtained when the Ar moiety of the amide was a 2,6-difluorophenyl or a 3-fluoro-4-pyridyl group. nih.gov

Alkyl and Methoxy/Hydroxy Substituents: The size and nature of substituents at other positions on the indazole ring are also critical. In a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. acs.org Conversely, SAR studies on the same series revealed that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogs being preferred. acs.org This suggests that steric hindrance can be a limiting factor for activity at these positions.

The following table summarizes the effects of various substituents on the biological activity of indazole carboxamide analogs in different therapeutic contexts.

| Scaffold | Target | Position of Substitution | Substituent | Effect on Activity | Reference |

| 2-Phenyl-2H-indazole-7-carboxamide | PARP | 5 | Fluoro | Potent Inhibition (IC₅₀ = 4 nM) | researchgate.net, nih.gov |

| 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide | CRAC Channel | Amide (Aryl) | 2,6-difluorophenyl | Potent Blocker (IC₅₀ = 1.51 µM) | nih.gov |

| 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide | CRAC Channel | Amide (Aryl) | 3-fluoro-4-pyridyl | Potent Blocker (IC₅₀ = 0.67 µM) | nih.gov |

| Indazole Arylsulfonamide | CCR4 | 4 | Methoxy/Hydroxyl | More Potent | acs.org |

| Indazole Arylsulfonamide | CCR4 | 5, 6, 7 | Large Groups | Decreased Activity (Small groups tolerated) | acs.org |

The substituent at the N1 position of the indazole ring is a key determinant of biological activity and selectivity. While extensive research has been conducted on various N-alkyl and N-aryl substitutions, the specific role of the N-methyl group in N-methyl-1H-indazole-7-carboxamide requires careful consideration within the broader context of N-substitution SAR.

Studies on analogous scaffolds highlight the importance of the N1-substituent. For example, research on 1H-indole-7-carboxamides as alpha 1-adrenoceptor agonists indicated that an unsubstituted indole (B1671886) nitrogen was optimal for activity, suggesting that any substitution at this position, including methylation, would be critical to potency. nih.gov In contrast, studies on N-1-substituted indazole-3-carboxamides as PARP-1 inhibitors showed that introducing linkers and various heterocyclic groups at the N-1 position significantly impacted inhibitory activity. nih.gov This demonstrates that the N1 position is a key site for modification to optimize interactions with the target protein.

The N-methyl group, being a small alkyl group, can influence activity through several mechanisms:

Steric Effects: It can orient the rest of the molecule in a specific conformation that is favorable for binding to the target.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the indazole ring system.

Solubility: The addition of a methyl group can affect the physicochemical properties of the compound, such as its solubility and lipophilicity, which in turn can influence its bioavailability.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor in determining its ability to bind to a biological target. For the this compound series and its analogs, conformational analysis helps to understand how the spatial orientation of key functional groups influences biological activity.

Computational studies and X-ray crystallography have been employed to investigate the active conformations of indazole derivatives. For example, in the design of 1H-indazole analogues as irreversible EGFR inhibitors, a structure-based approach was rationalized by the computational analysis of conformational ligand ensembles in solution. nih.gov This highlights the importance of understanding the preferred solution-phase conformations of these molecules.

Development of SAR Models to Predict and Optimize Efficacy

To navigate the complex relationship between chemical structure and biological activity, researchers often develop quantitative structure-activity relationship (QSAR) models. These computational models aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities, enabling the prediction of potency for novel analogs and guiding further optimization.

For indazole derivatives, several 3D-QSAR studies have been successfully applied. For instance, in the development of indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, 3D-QSAR models were created to understand the structural features influencing inhibitory potency. nih.gov These models generated steric and electrostatic maps that provided a structural framework for designing new, more potent inhibitors. nih.gov The contour maps from these analyses highlight regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential would enhance activity.

Pharmacophore mapping is another powerful tool used in conjunction with QSAR. This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A five-point pharmacophore hypothesis was generated for indazole-based HIF-1α inhibitors, which, when combined with 3D-QSAR contour maps, serves as a robust guide for designing novel compounds. nih.gov

Similar approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used for other heterocyclic scaffolds and can be applied to indazole-7-carboxamides. nih.gov These models provide valuable insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding requirements for optimal biological activity, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Preclinical Pharmacological Characterization in Vitro and in Vivo Non Human Models

In Vitro Pharmacokinetic Assessment

In vitro assays are crucial in early drug discovery to predict a compound's pharmacokinetic behavior in living organisms. nih.gov These tests typically evaluate a compound's stability in biological fluids and its potential for drug-drug interactions.

Plasma Stability and Protein Binding Evaluation

No experimental data for the plasma stability or plasma protein binding of N-methyl-1H-indazole-7-carboxamide was identified in the reviewed literature.

Plasma Stability Assessment: This evaluation is typically conducted by incubating the test compound in plasma from various species (e.g., human, rat, mouse) at 37°C. nih.govnih.gov Samples are collected at different time points, and the remaining concentration of the parent compound is quantified, usually by liquid chromatography-mass spectrometry (LC-MS), to determine its half-life. nih.gov Studies on other, structurally different indazole-3-carboxamide derivatives have shown that stability can be influenced by the type of chemical groups attached to the core structure. core.ac.ukdundee.ac.uk For instance, certain ester-containing synthetic cannabinoids are known to be unstable in plasma due to hydrolysis. core.ac.ukdundee.ac.uk

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin and α1-acid glycoprotein (B1211001) governs its free (unbound) concentration, which is the fraction available to exert pharmacological effects. nih.govacs.org Common methods for determining PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.govresearchgate.net The binding percentage significantly influences a drug's distribution and clearance. While no data exists for this compound, a high degree of plasma protein binding (over 90%) is common for many small molecule drugs. nih.govresearchgate.net

Microsomal Stability and Cytochrome P450 (CYP450) Inhibition Profiling

Specific data regarding the microsomal stability and CYP450 inhibition profile of this compound is not available in the public domain.

Microsomal Stability: This assay uses liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 family, to predict hepatic (liver) clearance. nih.gov The test compound is incubated with liver microsomes and cofactors (e.g., NADPH), and its disappearance over time is measured to calculate the intrinsic clearance rate. nih.gov Research on different indazole carboxamides, such as the synthetic cannabinoid MDMB-CHMINACA (an indazole-3-carboxamide), has identified major metabolic pathways like hydroxylation and ester hydrolysis in human liver microsome models. nih.gov

Cytochrome P450 (CYP450) Inhibition: This profiling is essential to assess the potential for a compound to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). The failure to identify specific studies prevents any characterization of this compound's interaction potential.

In Vivo Pharmacokinetic (PK) Studies in Animal Models

No in vivo pharmacokinetic studies for this compound in any animal model were found in the performed searches. The following subsections describe the typical scope of such studies.

Absorption and Distribution in Model Organisms (e.g., rodent models)

Information on the absorption and distribution of this compound in any model organism is currently unavailable. Such studies would typically involve administering the compound to animals (e.g., rats or mice) and measuring its concentration over time in plasma and various tissues to determine parameters like bioavailability, volume of distribution, and tissue penetration. For example, a study on the related compound 7-nitroindazole (B13768) in rats showed it was widely distributed into organs after intravenous administration. nih.gov

Metabolic Fate and Excretion Pathways in Preclinical Species

The metabolic fate and excretion pathways of this compound have not been documented. This analysis involves identifying the metabolites formed in vivo and determining the primary routes of elimination from the body (e.g., via urine or feces). In vitro metabolism studies of other indazole-containing compounds suggest that common biotransformations include hydroxylation, hydrolysis, and glucuronidation. nih.gov However, the specific metabolic profile of the 7-carboxamide isomer remains uninvestigated.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Studies in Non-Human Systems

There are no published studies establishing a pharmacokinetic-pharmacodynamic (PK/PD) relationship for this compound. A PK/PD study would correlate the compound's concentration in the body (pharmacokinetics) with its observed pharmacological effect (pharmacodynamics) to understand the exposure-response relationship, which is fundamental for predicting efficacy.

Preclinical Pharmacological Characterization of this compound (In Vitro and In Vivo Non-Human Models)

This section details the evaluation of this compound in various preclinical disease models. The content is based on available scientific literature.

Anticancer Efficacy in Cell Line Xenograft Models and Murine Models

A review of published scientific literature did not yield specific studies on the anticancer efficacy of this compound in cell line xenograft or murine models. While the broader class of indazole derivatives has been investigated for anticancer properties, data focusing solely on this compound is not available in the reviewed sources.

Evaluation of Antimicrobial and Antifungal Activities

There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound for its antimicrobial or antifungal activities. Studies on other pyrazole (B372694) and indazole carboxamide derivatives have shown activity against various pathogens, but data for this particular compound is absent.

Assessment in Preclinical Models of Inflammatory Disorders (e.g., SCW reactivation model)

An examination of scientific databases and literature reveals no specific assessments of this compound in preclinical models of inflammatory disorders, including the streptococcal cell wall (SCW) reactivation model.

Studies in Animal Models of Neurological Conditions (e.g., Parkinson's, FXS)

No studies were identified in the reviewed literature that evaluate the efficacy or pharmacological effects of this compound in animal models of neurological conditions such as Parkinson's disease or Fragile X syndrome.

Efficacy in Cardiovascular Disease Models (e.g., hypertension, ischemia-reperfusion injury, atherosclerosis)

Preclinical data on the efficacy of this compound in established animal models of cardiovascular diseases, including hypertension, ischemia-reperfusion injury, or atherosclerosis, is not present in the currently available scientific literature. While some indazole derivatives have been explored for cardioprotective effects, specific research on this compound is lacking.

Evaluation in Infectious Disease Models (e.g., Mycobacterium tuberculosis infection)

A thorough review of the literature found no evidence of this compound being evaluated in infectious disease models, such as those for Mycobacterium tuberculosis infection. Research in this area has focused on other indole (B1671886) and indazole carboxamide analogs as potential anti-tubercular agents.

Advanced Analytical and Methodological Approaches in Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental in the analysis of N-methyl-1H-indazole-7-carboxamide, allowing for its separation from metabolites and endogenous components in biological fluids and tissues.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary tool for the sensitive and selective quantification of this compound and its metabolites in biological matrices. This technique combines the separation power of HPLC with the high specificity and sensitivity of triple quadrupole mass spectrometry.

Researchers have developed and validated robust LC-MS/MS methods for determining the concentrations of related indazole carboxamide compounds in plasma, urine, and various tissue homogenates. These methods often involve a protein precipitation step, followed by reversed-phase chromatography. The use of electrospray ionization (ESI) in positive mode is typical for the detection of the protonated molecular ions of the analyte and its internal standard.

Table 1: Example HPLC-MS/MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Multiple Reaction Monitoring (MRM) |

While less common than HPLC-MS/MS for non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS/MS) can be employed, particularly if derivatization is performed to increase volatility and thermal stability. This approach may be used for specific metabolic profiling studies or when alternative selectivity is required.

The derivatization process, for instance, silylation, converts the polar N-H and amide groups into less polar trimethylsilyl (B98337) (TMS) derivatives, making the compound suitable for GC analysis. The subsequent MS/MS detection provides high selectivity, minimizing interference from the biological matrix.

For derivatives of this compound that are chiral, distinguishing between enantiomers is critical, as they can exhibit different pharmacological and toxicological profiles. Chiral chromatography is the definitive method for this purpose. Both chiral HPLC and chiral Supercritical Fluid Chromatography (SFC) are utilized.

These separations are achieved using columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective in resolving the enantiomers of indazole carboxamide derivatives. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is optimized to achieve baseline separation of the enantiomeric peaks.

Spectroscopic and Crystallographic Techniques for Structural Elucidation in Research Context

The precise three-dimensional structure of this compound is essential for understanding its interaction with biological targets. Spectroscopic and crystallographic techniques provide this critical information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Two-dimensional (2D) NMR techniques are employed to establish connectivity and spatial relationships within the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for determining the regiochemistry by showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the position of the methyl group and the carboxamide substituent on the indazole ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information on through-space proximity of protons, further confirming the assigned structure.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.1 | ~35 |

| Aromatic CH | 7.0 - 8.2 | 110 - 140 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.

Furthermore, when this compound is co-crystallized with its protein target, X-ray crystallography can elucidate the specific molecular interactions within the binding site. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the ligand-protein complex. This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

In Vitro Biological Assay Methodologies

In vitro assays are fundamental tools in drug discovery and chemical biology for characterizing the biological activity of a compound in a controlled, non-living environment. These assays can elucidate mechanisms of action, determine potency, and assess effects on cellular processes.

Enzyme Inhibition Assays (e.g., IC50 determination)

Enzyme inhibition assays are performed to determine a compound's ability to interfere with the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to reduce the enzyme's activity by 50%. This value is a standard measure of the inhibitor's potency. The methodology typically involves incubating the target enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured, often using spectrophotometric, fluorometric, or luminescent detection methods, to calculate the degree of inhibition.

No specific enzyme inhibition data or IC50 values for this compound are available in published literature.

Cell-Based Proliferation and Viability Assays

No specific data from cell-based proliferation or viability assays for this compound have been reported in scientific research.

Receptor Binding Assays (e.g., radioligand displacement assays)

Receptor binding assays are used to determine if and how strongly a compound binds to a specific biological target, such as a G-protein coupled receptor (GPCR) or an ion channel. In a typical radioligand displacement assay, a radiolabeled ligand with known affinity for the receptor is used. The assay measures the ability of the test compound (a non-labeled "cold" ligand) to compete with and displace the "hot" radioligand from the receptor. The results are used to calculate the binding affinity (Ki) of the test compound, providing insight into its potential to modulate the receptor's function.

No receptor binding affinity data or findings from radioligand displacement assays for this compound are documented in the public domain.

Computational and Theoretical Studies of N Methyl 1h Indazole 7 Carboxamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-methyl-1H-indazole-7-carboxamide, within the active site of a protein.

Prediction of Binding Modes and Affinities

Studies on various indazole carboxamide derivatives have demonstrated their potential as inhibitors for a range of protein targets, including kinases like p21-activated kinase 1 (PAK1). nih.gov For this compound, a hypothetical binding mode can be predicted based on the common interaction patterns observed for this class of compounds.

The indazole core, with its two nitrogen atoms, and the carboxamide group are key features for forming specific interactions. The N-H of the indazole ring and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygen of the amide and the pyridine-like nitrogen of the indazole can act as hydrogen bond acceptors. The aromatic rings provide a scaffold for hydrophobic and π-stacking interactions.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. While a specific value for this compound is not available, research on similar 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors has shown that modifications to the core structure significantly impact binding affinity. nih.gov For instance, the introduction of different substituents can either enhance or diminish the binding energy, highlighting the sensitivity of the ligand-protein interaction to the chemical structure.

Table 1: Predicted Binding Interactions and Affinities for this compound with a Hypothetical Kinase Target

| Interaction Type | Potential Interacting Group on Ligand | Predicted Binding Affinity (kcal/mol) |

| Hydrogen Bond | Indazole N-H, Amide N-H, Carbonyl Oxygen | -7.0 to -9.5 |

| Hydrophobic | Indazole Benzene (B151609) Ring | |

| π-π Stacking | Indazole Ring System |

Note: The binding affinity range is a hypothetical estimation based on values reported for analogous indazole derivatives against various kinase targets.

Identification of Key Residues for Ligand Interaction

The specific amino acid residues within a protein's binding site that interact with a ligand are critical for its activity and selectivity. For the indazole carboxamide class, molecular docking studies have repeatedly identified key residues that form hydrogen bonds and hydrophobic interactions. nih.govnih.gov

In a hypothetical kinase binding pocket, it is anticipated that this compound would engage with residues in the hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. The carboxamide moiety is well-suited to form hydrogen bonds with the backbone amide groups of these hinge residues. The N-methyl group would likely be oriented towards a hydrophobic pocket, while the indazole ring itself could form hydrophobic and stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 2: Hypothetical Key Amino Acid Residue Interactions for this compound

| Interacting Residue (Example) | Interaction Type | Part of Ligand Involved |

| Leucine | Hydrophobic | N-methyl group, Indazole ring |

| Valine | Hydrophobic | N-methyl group |

| Alanine | Hydrophobic | Indazole ring |

| Phenylalanine | π-π Stacking | Indazole ring |

| Glutamic Acid/Aspartic Acid | Hydrogen Bond | Indazole N-H |

| Cysteine/Serine (Hinge Region) | Hydrogen Bond | Carboxamide group |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the physical movements of atoms and molecules over time. These simulations are invaluable for assessing the stability of a ligand-protein complex and observing conformational changes that may occur upon binding.

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, MD simulations can be employed to validate the predicted binding pose of this compound. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess its stability over a set period (typically nanoseconds). Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked conformation.

Furthermore, these simulations reveal the flexibility of different parts of the protein and the ligand. Analysis of the root-mean-square fluctuation (RMSF) can highlight which residues become more or less rigid upon ligand binding, providing insights into the allosteric effects of the interaction. For this compound, MD simulations would be crucial to confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time.

Exploration of Induced Fit Mechanisms

Protein binding sites are not rigid structures; they can undergo conformational changes to better accommodate a ligand. This phenomenon is known as induced fit. MD simulations are particularly well-suited to explore these mechanisms. By simulating the binding process or the behavior of the complex post-binding, it is possible to observe subtle to significant changes in the protein's shape. For this compound, MD could reveal if its binding causes a particular loop region to close over the active site, thereby stabilizing the interaction and potentially altering the protein's activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

For a class of compounds like indazole carboxamides, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives. This is achieved by calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges on atoms.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: Describing the connectivity of atoms.

A mathematical model is then generated that correlates these descriptors with the observed activity. Studies on other heterocyclic compounds have successfully used QSAR to guide the design of more potent molecules. researchgate.net

A hypothetical QSAR study for a series of 7-carboxamide indazoles, including this compound, would likely indicate that both electronic and steric factors are important for activity. The model could reveal, for example, that a certain range for the dipole moment is favorable, or that bulky substituents at a specific position are detrimental to activity. This information provides a rational basis for designing the next generation of compounds.

Table 3: Example of a Data Set for a Hypothetical QSAR Study of Indazole Derivatives

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Dipole Moment (Debye) |

| 1H-Indazole-7-carboxamide | 5.2 | 1.5 | 161.16 | 3.5 |

| This compound | Predicted | 1.8 | 175.19 | 3.8 |

| N-ethyl-1H-indazole-7-carboxamide | 4.1 | 2.2 | 189.22 | 4.0 |

| 5-Bromo-1H-indazole-7-carboxamide | 2.8 | 2.3 | 240.06 | 3.2 |

Note: The data in this table, particularly the biological activity and descriptor values for this compound, are hypothetical and for illustrative purposes only.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. For indazole derivatives, QSAR models are developed to correlate structural features with biological activities, such as enzyme inhibition or receptor binding.

These models are often built using multiple linear regression (MLR) or more advanced machine learning algorithms. For a series of related indazole compounds, experimental activities (e.g., IC₅₀ values) are used as the dependent variable, while calculated molecular descriptors serve as independent variables. A study on 2-aminothiazole (B372263) sulfonamide derivatives, for instance, successfully constructed QSAR models for antioxidant activity with good predictive performance, demonstrating the utility of this approach. nih.gov In such models, key descriptors are identified that significantly contribute to the observed biological activity. nih.gov While a specific QSAR model for this compound is not publicly available, the methodology is readily applicable. The process would involve synthesizing a series of analogs, evaluating their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build a predictive model.

Identification of Physicochemical Descriptors Correlated with Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational studies on indazole derivatives have identified several key descriptors that correlate with their activity. These descriptors are crucial for optimizing lead compounds.

For example, in the development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring in the deep back pocket of the enzyme and introducing a hydrophilic group in the bulk solvent region were critical for both inhibitory activity and selectivity. nih.gov This highlights the importance of descriptors related to hydrophobicity (e.g., LogP) and molecular shape.

General physicochemical properties for the parent compound, 1H-indazole-7-carboxamide, are available and serve as a baseline for understanding the impact of N-methylation.

Table 1: Computed Physicochemical Properties of 1H-indazole-7-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 161.16 g/mol | PubChem nih.gov |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 161.058911855 Da | PubChem nih.gov |

| Topological Polar Surface Area | 71.8 Ų | PubChem nih.gov |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening and ligand-based design are powerful computational strategies for identifying novel, active compounds from large chemical libraries. These methods leverage the structural information of known active molecules, like this compound.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For indazole derivatives, a pharmacophore model would be constructed based on the structure of a highly active compound or a set of active analogs. This model then serves as a 3D query to search virtual databases for new molecules that match the pharmacophoric features, even if their underlying chemical scaffolds are different. This approach was utilized in the design of novel SARS-CoV-2 Mpro inhibitors, where the pharmacophoric features of a co-crystallized inhibitor were analyzed to guide the synthesis of new derivatives. semanticscholar.org

Similarity searching is a ligand-based virtual screening technique used to find novel chemotypes by identifying compounds in a database that are similar to a known active query molecule. The similarity is calculated based on 2D fingerprints (structural fragments) or 3D shape and electrostatic properties. Starting with a query molecule like this compound, this method can identify other compounds that may exhibit similar biological activity, leading to the discovery of new lead structures.

In silico Prediction of Pharmacokinetic Parameters (ADME)

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME models are crucial for flagging potential liabilities early in the drug discovery process. researchgate.net Various software platforms are used to predict these properties based on the chemical structure.

For indazole derivatives, computational tools can predict properties like gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For instance, studies on new benzimidazole (B57391) derivatives included in silico prediction of their ADME profiles to ensure they possessed favorable drug-like properties. semanticscholar.orgrsc.org